molecular formula C25H30N4O4 B11166444 N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide

N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide

Cat. No.: B11166444
M. Wt: 450.5 g/mol
InChI Key: KMHFUNZQTVNCRG-UHFFFAOYSA-N
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Description

N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and an indole core. It has shown potential in various pharmacological and biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can be used to reduce specific functional groups, such as ketones, to alcohols.

    Substitution: This reaction can involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions could result in various substituted derivatives of the original compound.

Scientific Research Applications

N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide is unique due to its indole core, which is not present in many similar compounds. This structural feature contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C25H30N4O4

Molecular Weight

450.5 g/mol

IUPAC Name

N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C25H30N4O4/c1-32-22-9-8-20-19(24(22)33-2)16-21(27-20)25(31)26-11-10-23(30)29-14-12-28(13-15-29)17-18-6-4-3-5-7-18/h3-9,16,27H,10-15,17H2,1-2H3,(H,26,31)

InChI Key

KMHFUNZQTVNCRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCCC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC

Origin of Product

United States

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